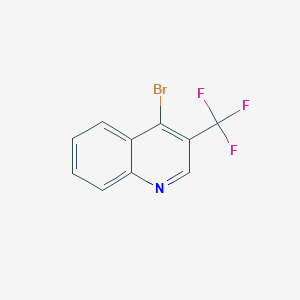

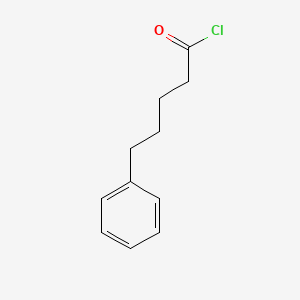

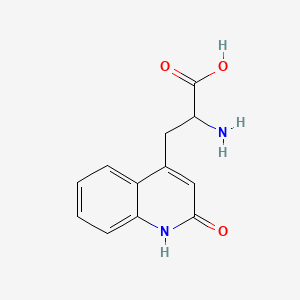

![molecular formula C8H10N4 B1278578 N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine CAS No. 63725-50-8](/img/structure/B1278578.png)

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives is a topic of significant interest. Paper describes an efficient method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method yields a variety of N-fused heterocycles with good to excellent yields, indicating a versatile approach to creating a range of compounds within this class.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. In paper , the structure of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was elucidated using a combination of elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis. These techniques are crucial for confirming the identity and purity of synthesized compounds in this chemical class.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is explored in the context of their potential pharmacological applications. Paper details the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were obtained through selective N-alkylation and subsequent reaction with various amines. These reactions demonstrate the chemical versatility of the pyrazolo[3,4-b]pyridine scaffold and its amenability to functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. While the papers provided do not explicitly discuss the physical properties of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine, the synthesis methods and structural analyses imply that these compounds are likely to have distinct properties that could be fine-tuned for specific applications, such as in the development of anticancer agents as mentioned in paper .

Scientific Research Applications

Synthesis and Chemical Applications

Domino Reactions for Synthesizing Pyrazolo[3,4-b]pyridines : A novel method for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines was developed using domino reactions involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines. This process, catalyzed by l-proline, is significant for creating multiple bonds and a six-membered ring in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

Synthesis of N-alkylated Heterocycles : Research highlighted the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its alkylation to produce N-alkylated products. These compounds were key intermediates for creating various heterocycles, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing complex molecular structures (El-Essawy & Rady, 2011).

Condensation for Heterocycle Synthesis : A method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives has been developed. This process is noted for its efficiency in preparing new N-fused heterocyclic products (Ghaedi et al., 2015).

Medicinal Chemistry and Biological Applications

Anticancer Potential : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity. Certain compounds demonstrated significant bioactivity against various cancer cell lines, indicating the therapeutic potential of these derivatives (Chavva et al., 2013).

Antioxidant Evaluation : Pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant properties. Some of these compounds exhibited promising activities, suggesting their potential use in oxidative stress-related conditions (Gouda, 2012).

Cytotoxic Activity Against Cancer Cell Lines : A series of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for cytotoxic activity. Certain compounds showed promising activity against human cancer cell lines, highlighting their potential in cancer therapy (Kurumurthy et al., 2014).

properties

IUPAC Name |

N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)7-4-3-6-5-9-11-8(6)10-7/h3-5H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUJUSHDAQSRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245936 |

Source

|

| Record name | N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63725-50-8 |

Source

|

| Record name | N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63725-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

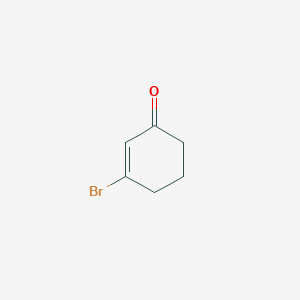

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)